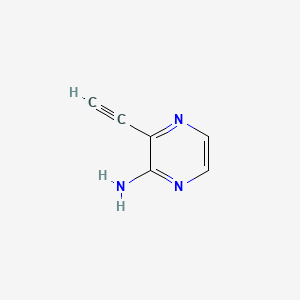
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile with ammonia or an amine source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The specific conditions, including temperature, pressure, and choice of solvents, are tailored to achieve the best results.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as p-toluenesulfonic acid (p-TSA). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent choices to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, fused heterocyclic compounds, and imines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The perfluorophenyl group enhances its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but lacks the cyano and perfluorophenyl groups.
4-Amino-3-cyano-5-methylpyrazole: Similar structure but lacks the perfluorophenyl group.
5-Amino-1-(perfluorophenyl)pyrazole: Similar structure but lacks the cyano and methyl groups
Uniqueness
The presence of the perfluorophenyl group in 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKBUUCDOZSAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674591 |
Source


|
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-84-3 |
Source


|
| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

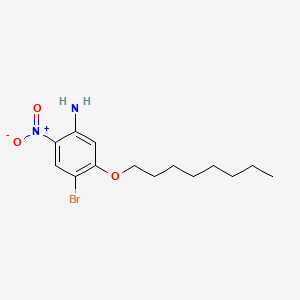
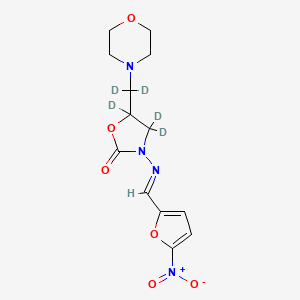
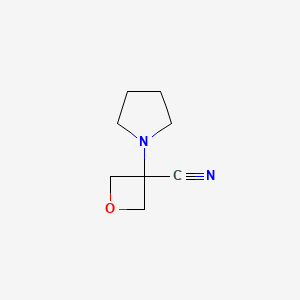
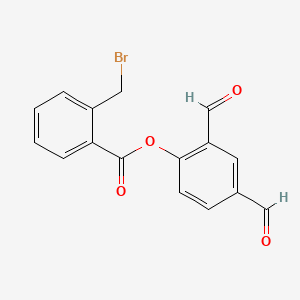


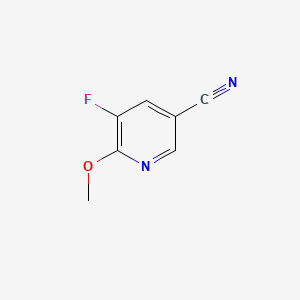
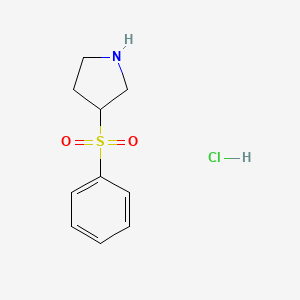
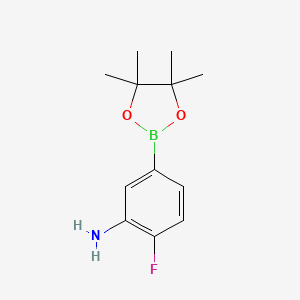
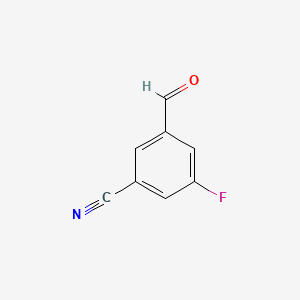
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)

